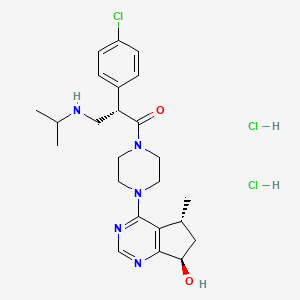

Ipatasertib dihydrochloride

描述

准备方法

RG-7440 二盐酸盐的合成涉及多个步骤,包括核心结构的制备和后续功能化最后一步涉及形成二盐酸盐,以增强化合物的溶解度和稳定性 .

RG-7440 二盐酸盐的工业生产方法旨在确保高纯度和高产率。 这些方法通常涉及优化反应条件,如温度、压力和溶剂选择,以最大限度地提高效率并减少副产物 .

化学反应分析

RG-7440 二盐酸盐经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团,从而产生不同的类似物。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺和硫醇等亲核试剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .

科学研究应用

RG-7440 二盐酸盐具有广泛的科学研究应用,包括:

作用机制

RG-7440 二盐酸盐通过选择性抑制 Akt1、Akt2 和 Akt3 的活性来发挥作用。 通过抑制 Akt,RG-7440 二盐酸盐诱导细胞周期停滞,减少肿瘤细胞增殖,并促进癌细胞凋亡 . 该化合物对 Akt 的选择性优于其他激酶(如蛋白激酶 A),增强了其治疗潜力并最大限度地减少了脱靶效应 .

相似化合物的比较

RG-7440 二盐酸盐在 Akt 抑制剂中是独一无二的,因为它具有高选择性和效力。 类似化合物包括:

MK-2206: 另一种选择性 Akt 抑制剂,具有不同的化学结构和作用机制。

AZD5363: 一种 Akt 抑制剂,靶向所有三种 Akt 同种型,但选择性特征不同。

Perifosine: 一种烷基磷脂,通过阻止 Akt 易位到细胞膜来抑制 Akt.

与这些化合物相比,RG-7440 二盐酸盐已显示出对 Akt 同种型的优异选择性,并在临床前和临床研究中表现出有希望的抗肿瘤活性 .

生物活性

Ipatasertib dihydrochloride (GDC-0068) is a selective ATP-competitive inhibitor of AKT, a serine/threonine kinase that plays a pivotal role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. Dysregulation of the PI3K/AKT signaling pathway is frequently observed in several cancers, making ipatasertib a promising therapeutic agent for malignancies characterized by mutations in the PTEN or PIK3CA genes.

Ipatasertib specifically targets the active phosphorylated form of AKT (pAKT), leading to the inhibition of downstream signaling pathways that promote tumor growth and survival. This selective inhibition allows for a greater therapeutic window compared to allosteric inhibitors, which can inadvertently activate AKT signaling through feedback mechanisms.

Key Features of Ipatasertib

- Selectivity : Greater than 100-fold selectivity over other kinases, including over 600-fold selectivity over protein kinase A.

- Targeting Mechanism : Preferentially inhibits pAKT, which is crucial for effective cancer therapy.

- Safety Profile : Generally well-tolerated with most adverse events being mild to moderate (grade 1–2), primarily gastrointestinal in nature .

Phase I Trials

A first-in-human Phase I study evaluated the safety and pharmacodynamics of ipatasertib in patients with advanced solid tumors. Key findings included:

- Patient Population : 52 enrolled patients with various solid tumors.

- Efficacy : Preliminary antitumor activity noted; 30% of patients exhibited stable disease.

- Pharmacodynamic Assessment : Significant inhibition of AKT signaling was confirmed through reverse phase protein array (RPPA) analyses from tumor biopsies .

Phase II Trials

A randomized Phase II study focused on metastatic castration-resistant prostate cancer (mCRPC) assessed ipatasertib in combination with abiraterone. Findings included:

- Efficacy Improvement : The combination therapy showed superior radiographic progression-free survival (rPFS) compared to abiraterone alone, particularly in patients with PTEN-loss tumors.

- Safety : The combination was well tolerated without treatment-related deaths .

Summary of Clinical Findings

| Study Type | Patient Population | Treatment Regimen | Key Outcomes |

|---|---|---|---|

| Phase I | 52 patients | Ipatasertib | 30% stable disease; well-tolerated |

| Phase II | mCRPC patients | Ipatasertib + Abiraterone | Improved rPFS; especially in PTEN-loss tumors |

Pharmacokinetics

Pharmacokinetic studies indicate that ipatasertib is rapidly absorbed with a median time to peak concentration ranging from 0.5 to 3 hours. The mean terminal half-life varies between 31.9 and 53 hours at doses greater than 100 mg. Notably, exposure levels correlate with preclinical efficacy data, suggesting that clinically achievable doses can effectively inhibit tumor growth in relevant models .

Key Pharmacokinetic Parameters

| Parameter | Value Range |

|---|---|

| Time to Peak Concentration | 0.5 - 3 hours |

| Mean Terminal Half-Life | 31.9 - 53 hours |

| Accumulation Ratio | 1.80 - 2.44 |

Case Studies and Efficacy

Several case studies have highlighted the efficacy of ipatasertib in specific patient populations:

- Triple-Negative Breast Cancer : In combination with capecitabine, ipatasertib demonstrated promising results in advanced triple-negative breast carcinoma patients exhibiting PI3K/AKT/mTOR pathway activation.

- Cohort Studies : Ongoing studies continue to evaluate its effectiveness across various cancer types, including breast cancer and mCRPC, emphasizing its role as a potential standard treatment option for tumors harboring specific genetic alterations .

属性

IUPAC Name |

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H/t16-,19-,20-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKVNRNRVFDUTG-VISIQVHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396257-94-5 | |

| Record name | Ipatasertib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396257945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPATASERTIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2JCB5A8EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。